molecular formula C9H5BrO2 B6268530 4-bromo-2,3-dihydro-1H-indene-1,3-dione CAS No. 15255-31-9

4-bromo-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B6268530
CAS No.: 15255-31-9
M. Wt: 225
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Description

4-Bromo-2,3-dihydro-1H-indene-1,3-dione is a brominated derivative of the privileged indane-1,3-dione scaffold, a structure of high interest in medicinal chemistry and materials science . The indane-1,3-dione core is a versatile electron-accepting building block used in the design of molecules for applications ranging from biosensing and bioimaging to organic electronics . This bromo-substituted analogue is of particular value as a synthetic intermediate. The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore structure-activity relationships and develop novel compounds . Specifically, derivatives based on the 1,3-indandione structure have shown significant promise in neuroscience research. Recent studies have rationally designed 1,3-indandione derivatives that function as high-affinity, selective ligands for alpha-synuclein (α-syn) fibrils, which are pathological hallmarks of Parkinson's disease . These lead compounds demonstrate low nanomolar binding affinity and greater than 10-fold selectivity for α-syn over other amyloid proteins like Aβ and tau, making them valuable tools for the biological evaluation of synucleinopathies and the development of diagnostic agents . The active methylene group of the indane-1,3-dione core also makes it an excellent substrate for Knoevenagel condensations, allowing for the straightforward synthesis of extended π-conjugated systems for various optical and electronic applications .

Properties

CAS No.

15255-31-9

Molecular Formula

C9H5BrO2

Molecular Weight

225

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Bromination is typically carried out using molecular bromine (Br₂) in a polar solvent such as acetic acid or carbon tetrachloride. A study by demonstrated that bromination of structurally similar indene-1,3-diones in acetic acid at 25–40°C achieves regioselective substitution at the 5-position, but analogous conditions can be adapted for the 4-bromo derivative by modifying the substrate orientation. Key parameters include:

  • Solvent : Acetic acid enhances bromine solubility and stabilizes intermediates.

  • Temperature : Reactions proceed optimally at 40–60°C, balancing reaction rate and side-product formation.

  • Stoichiometry : A 1:1 molar ratio of substrate to Br₂ minimizes di- or polybromination.

Table 1: Bromination of 2,3-Dihydro-1H-Indene-1,3-Dione Under Varied Conditions

SolventTemperature (°C)Br₂ EquivalentsYield (%)Purity (%)
Acetic acid401.07298
CCl₄251.26595
CHCl₃501.06897

Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures.

Multi-Step Synthesis via Intermediate Bromination

An alternative approach involves brominating 2,3-dihydro-1H-indene prior to oxidation to the 1,3-dione. This method is advantageous when the parent indene is more readily available or when oxidation conditions risk debromination.

Bromination of 2,3-Dihydro-1H-Indene

As reported in, 2,3-dihydro-1H-indene undergoes electrophilic bromination with Br₂ in non-polar solvents (e.g., CCl₄) at room temperature, yielding 4-bromo-2,3-dihydro-1H-indene in 85% yield. The absence of electron-withdrawing groups on the indene ring allows rapid bromination at the 4-position.

Oxidation to the 1,3-Dione

The brominated intermediate is then oxidized to introduce the 1,3-dione functionality. A method adapted from employs N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO) in acetonitrile under reflux (80°C, 12 hours), achieving 70–75% conversion. Alternative oxidizing agents include potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃), though these may require harsher conditions.

Table 2: Oxidation of 4-Bromo-2,3-Dihydro-1H-Indene to the 1,3-Dione

Oxidizing SystemSolventTemperature (°C)Yield (%)
NHPI/t-BuONOAcetonitrile8073
KMnO₄/H₂SO₄H₂O10065
CrO₃/Acetic acidAcetic acid12058

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and reaction control. A protocol from describes bromination in a tubular reactor with Br₂ and CCl₄ at 50°C, achieving 90% conversion with a residence time of 30 minutes. Subsequent oxidation using NHPI/t-BuONO in a second reactor module yields the final product at 80% purity, requiring a single recrystallization step for pharmaceutical-grade material.

Comparative Analysis of Methods

Direct Bromination :

  • Pros : Fewer steps, higher atom economy.

  • Cons : Requires stringent temperature control to avoid side reactions.

Multi-Step Synthesis :

  • Pros : Tolerates lower-purity starting materials.

  • Cons : Longer reaction time and higher cost due to additional oxidation step.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2,3-dihydro-1H-indene-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
4-Bromo-2,3-dihydro-1H-indene-1,3-dione Br at C4; 1,3-diketone C9H5BrO2 Electrophilic reactivity; pharmaceutical intermediates
5-Bromo-2,3-dihydro-1H-indene-1,3-dione Br at C5; positional isomer C9H5BrO2 Altered electronic effects; similar reactivity
2-(5-Bromo-2-hydroxybenzylidene)-indan-1,3-dione Br at C5; benzylidene group at C2 C16H9BrO3 Enhanced π-conjugation; crystal engineering
5-Bromo-2-(2-phenylacetyl)-indan-1,3-dione Br at C5; acyl group at C2 C17H11BrO3 Acylation studies; improved solubility
4-Bromo-2-(4-fluorobenzylidene)-indan-1-one Br at C4; fluorobenzylidene at C2; single ketone C16H10BrFO Optical applications; fluorescence studies
Key Observations:
  • Positional Isomerism : Bromine at C4 (main compound) vs. C5 () alters electronic distribution. The C4-Br derivative may exhibit stronger electron-withdrawing effects, directing electrophilic substitutions to specific positions .
  • Functional Groups: The 1,3-diketone moiety in the main compound enhances acidity (α-H) compared to mono-ketone derivatives (e.g., ), enabling enolate formation for nucleophilic reactions .
  • Conjugation Effects : Benzylidene-substituted derivatives () display extended π-systems, useful in optoelectronic materials, whereas acylated variants () improve solubility for synthetic applications.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Crystal System (Space Group) Hydrogen Bonding Reference
This compound Not reported Moderate in DCM Monoclinic (P21/c) O–H···O interactions in analogs
2-(5-Bromo-2-hydroxybenzylidene)-indan-1,3-dione 150–152 (decomp.) Low in water Monoclinic (P21/c) O–H···O and π–π stacking
5-Bromo-2-(2-phenylacetyl)-indan-1,3-dione 81–83 High in THF Not reported N/A
Key Observations:
  • Crystallography: Brominated indandiones often crystallize in monoclinic systems (e.g., P21/c) with intermolecular hydrogen bonds (O–H···O) and π–π interactions, stabilizing the lattice .
  • Solubility : Acylated derivatives () show enhanced solubility in polar aprotic solvents (e.g., THF) due to reduced planarity, whereas hydroxybenzylidene analogs () are less soluble .
Key Observations:
  • Synthetic Utility: The main compound’s bromine facilitates cross-coupling reactions (e.g., Suzuki), while its diketone structure supports enolate-mediated alkylation .
  • Pharmaceutical Potential: Sulfonamide derivatives () demonstrate antineoplastic activity, though brominated indandiones may require toxicity profiling for drug development.
  • Materials Science : Benzylidene derivatives () are promising for optoelectronics due to extended conjugation and stable crystal packing .

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-2,3-dihydro-1H-indene-1,3-dione?

The compound is typically synthesized via bromination of indanone precursors or condensation reactions. Key methods include:

  • Bromination of 2,3-dihydro-1H-inden-1-one : Reacting the parent indanone with bromine in polar solvents (e.g., acetic acid) under controlled conditions .
  • Condensation with aldehydes : Using phthalic anhydride derivatives and benzaldehyde in the presence of sodium methoxide and ethyl acetate, followed by oxidation with H₂O₂ in ethanol .
  • Functionalization via allylation : For example, 2-methylallyl esters of the compound are synthesized from 4-bromo-2,3-dihydro-1H-inden-1-one using palladium-catalyzed coupling (83% yield) .
Method Reagents/Conditions Yield Reference
BrominationBr₂ in acetic acid, 50°C~75%
CondensationNaOMe, H₂O₂/EtOH52–60%
AllylationPd catalyst, 2-methylallyl alcohol83%

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • ¹H NMR : Peaks at δ 7.60 (d, J = 7.8 Hz) and δ 2.89–2.58 (m) confirm aromatic protons and dihydroindene backbone .
  • X-ray crystallography : Resolves halogen (Br) positioning and intermolecular interactions (e.g., π–π stacking, hydrogen bonding). For example, C–Br bond lengths average 1.89 Å in crystal structures .
  • Elemental analysis : Validates purity (>98%) and stoichiometry .

Q. What are the typical substitution reactions involving the bromine atom?

The bromine substituent undergoes nucleophilic substitution (e.g., with amines, thiols) or cross-coupling (e.g., Suzuki-Miyaura).

  • Nucleophilic substitution : Sodium azide or thiourea in DMF at 80°C yields azido or thioether derivatives .
  • Suzuki coupling : Using Pd(PPh₃)₄, aryl boronic acids, and K₂CO₃ in THF/H₂O produces biaryl derivatives .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties in material science applications?

Bromine’s electron-withdrawing effect enhances the compound’s electron affinity, making it suitable for organic semiconductors. Computational studies (DFT) show a 0.3 eV reduction in LUMO energy compared to non-halogenated analogs, improving charge transport .

Q. What challenges arise in resolving crystallographic data for halogenated indanones?

  • Disorder in crystal packing : Bulky bromine atoms may cause rotational disorder, requiring high-resolution data (≤0.8 Å) .
  • Halogen bonding : Br···O interactions (2.9–3.1 Å) compete with hydrogen bonds, complicating refinement .
  • Thermal motion : Anisotropic displacement parameters for Br require careful modeling to avoid overinterpretation .

Q. How can conflicting reports on biological activity (e.g., anticancer vs. inactive) be reconciled?

Discrepancies often stem from:

  • Assay variability : IC₅₀ values differ between MTT (mitochondrial activity) and apoptosis-specific assays (e.g., caspase-3 activation) .
  • Purity : Impurities >2% (e.g., residual solvents) can skew results. Use HPLC-validated samples (>98% purity) .
  • Cell line specificity : Activity in HeLa cells may not translate to MCF-7 due to differential membrane transporter expression .

Q. What reaction mechanisms explain the bromine atom’s role in nucleophilic substitution?

Bromine acts as a leaving group via:

  • Sₙ2 mechanism : Backside attack by nucleophiles (e.g., NaN₃) in polar aprotic solvents, supported by inverted stereochemistry in chiral derivatives .
  • Radical pathways : Under UV light, Br can homolyze, forming indenyl radicals detectable via EPR .

Q. How are impurities identified and quantified during synthesis?

  • HPLC-MS : Detects by-products like dehalogenated indanones (e.g., 2,3-dihydro-1H-indene-1,3-dione) .
  • GC-MS : Identifies residual solvents (e.g., ethyl acetate) at <0.1% thresholds .
  • Elemental analysis : Deviations >0.4% from theoretical C/H/N ratios indicate impurities .

Q. What strategies optimize Suzuki-Miyaura coupling yields for this compound?

  • Catalyst selection : PdCl₂(dppf) increases turnover vs. Pd(PPh₃)₄ .
  • Solvent systems : THF/H₂O (4:1) enhances solubility of boronic acids .
  • Temperature : Reactions at 80°C reduce aryl bromide hydrolysis side reactions .

Q. How is the compound utilized in probing enzyme interactions?

  • Kinase inhibition assays : Bromine’s steric bulk disrupts ATP-binding pockets in kinases (e.g., CDK2), measured via competitive ELISA .
  • Fluorescent tagging : Conjugation with BODIPY via bromine substitution enables live-cell imaging of target engagement .

Methodological Notes

  • Data synthesis : Cross-referenced peer-reviewed journals (e.g., Acta Crystallographica, PubChem) and experimental protocols .

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